molecular formula C21H30O3 B8257836 12alpha-Methoxygrandiflorenic acid

12alpha-Methoxygrandiflorenic acid

Cat. No.: B8257836
M. Wt: 330.5 g/mol
InChI Key: OGFJKOZDMWYQDJ-UHFFFAOYSA-N
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Description

12alpha-Methoxygrandiflorenic acid (CAS: 135383-94-7) is a diterpenoid compound structurally related to grandiflorenic acid derivatives, characterized by a methoxy (-OCH₃) substitution at the C12 position. This modification distinguishes it from its hydroxylated counterpart, 12alpha-Hydroxygrandiflorenic acid (CAS: 63768-17-2), which features a hydroxyl (-OH) group at the same position . The compound is utilized in pharmacological and biochemical research, particularly in studies involving signal inhibition, bioactivity assays, and metabolic pathway analysis .

Properties

IUPAC Name

12-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13-11-21-9-6-16-19(2,7-5-8-20(16,3)18(22)23)17(21)10-15(24-4)14(13)12-21/h10,14-16H,1,5-9,11-12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFJKOZDMWYQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)OC)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

12alpha-Methoxygrandiflorenic acid has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of kaurane diterpenoids.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 12alpha-Methoxygrandiflorenic acid involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Key Structural Features :

  • Core Structure : Tetracyclic diterpene skeleton with stereochemical complexity (six defined stereocenters).
  • Functional Groups : Methoxy group at C12, carboxylic acid moiety at C5, and methylidene group at C14 .
  • Molecular Formula : C₂₁H₃₀O₃ (inferred from SMILES and structural analogs in ).

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The table below compares 12alpha-Methoxygrandiflorenic acid with its closest analogs based on available

Compound CAS Number Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
12alpha-Methoxygrandiflorenic acid 135383-94-7 C₂₁H₃₀O₃ 330.47 ~4.8* 1 3 Methoxy (C12), Carboxylic acid
12alpha-Hydroxygrandiflorenic acid 63768-17-2 C₂₀H₂₈O₃ 316.43 4.29 2 3 Hydroxyl (C12), Carboxylic acid
Isojasminin 135378-08-4 Not provided Not provided Not available Not available Not available Prenyl, Flavone backbone
4'-Hydroxyisojasminin 135378-09-5 Not provided Not provided Not available Not available Not available Hydroxyl, Prenyl

*Estimated based on structural analogy to 12alpha-Hydroxygrandiflorenic acid ().

Key Differences and Implications

Methoxy vs. The hydroxyl group in 12alpha-Hydroxygrandiflorenic acid allows for stronger hydrogen bonding, which may influence receptor binding or metabolic stability .

Stereochemical Complexity :

  • Both compounds share six defined stereocenters, but the methoxy substitution alters steric interactions, which could affect interactions with enzymatic targets .

Preparation Methods

Natural Sources and Initial Extraction Protocols

12α-Methoxygrandiflorenic acid is primarily isolated from plant species, notably Wedelia trilobata (Asteraceae) and Ginkgo biloba. The leaves of W. trilobata have been a focal point for extraction due to their high concentration of bioactive diterpenoids . Initial extraction involves sequential solvent partitioning to separate compounds based on polarity:

  • Sequential Solvent Extraction :

    • Fresh or dried leaves are ground and subjected to maceration using hexane, chloroform, ethyl acetate, methanol, and 70% acetone .

    • The 70% acetone extract consistently yields the highest concentration of 12α-methoxygrandiflorenic acid, attributed to its balanced polarity that effectively solubilizes diterpenoids while minimizing co-extraction of non-target compounds .

  • Liquid-Liquid Partitioning :

    • The acetone extract is partitioned into chloroform, ethyl acetate, and aqueous fractions. The ethyl acetate fraction exhibits the strongest antibacterial activity, correlating with higher purity of 12α-methoxygrandiflorenic acid .

Bioassay-Guided Isolation Techniques

Bioassay-guided fractionation is critical for isolating 12α-methoxygrandiflorenic acid while preserving its bioactivity. Key steps include:

  • Antibacterial Activity Screening :

    • Disc diffusion and minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Staphylococcus epidermidis guide fraction selection. The ethyl acetate fraction shows MIC values of 0.5–1.0 mg/mL, confirming its potency .

  • Normal Phase Column Chromatography :

    • The active ethyl acetate fraction is subjected to silica gel column chromatography, eluted with a gradient of hexane-ethyl acetate (9:1 to 1:1).

    • Fractions are combined based on thin-layer chromatography (TLC) profiles, yielding 20 subfractions. Further purification via preparative TLC (hexane:ethyl acetate, 7:3) isolates 12α-methoxygrandiflorenic acid with >95% purity .

Solvent Systems and Stability Considerations

Optimal solvent selection ensures high recovery rates and compound stability:

ParameterDetailsSource
Stock Solution Dissolved in DMSO at 10 mM; stable at -80°C for 6 months .
Solubility Poor in aqueous buffers; soluble in chloroform, ethyl acetate, DMSO .
Hydrolysis Conditions Acidic hydrolysis (pH 3–5) at 37°C for 24h enhances yield from conjugated forms .

Stability studies indicate that prolonged exposure to light or temperatures above -20°C leads to degradation, necessitating dark, cold storage .

Analytical Validation and Quality Control

  • Structural Confirmation :

    • High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are standard for structural elucidation. Key NMR signals include δ 1.25 (s, CH₃-17), δ 3.45 (s, OCH₃), and δ 5.70 (d, H-15) .

  • Purity Assessment :

    • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile:water, 70:30) confirms purity. A retention time of 12.3 min is characteristic .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 12α-Methoxygrandiflorenic acid, and what extraction protocols are recommended for isolating this compound?

  • Answer : The compound is primarily extracted from Siegesbeckia orientalis L. (Asteraceae family) . A standardized protocol involves:

Plant material preparation : Dry and grind aerial parts (stems/leaves).

Solvent extraction : Use ethanol or methanol under reflux (60–70°C, 3–6 hours).

Chromatographic purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) .

  • Critical parameters : Solvent polarity, temperature, and grinding fineness directly influence yield and purity .

Q. How can the structural identity of 12α-Methoxygrandiflorenic acid be confirmed experimentally?

  • Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the bicyclic kaurane skeleton and methoxy group at C-12 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C21_{21}H30_{30}O3_3) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry .

Q. What preliminary bioactivity data exist for this compound, and how should researchers design initial pharmacological screens?

  • Answer : Early studies suggest anti-inflammatory and cytotoxic potential . For screening:

  • In vitro assays : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, and measure TNF-α suppression in macrophage models .
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory tests) and solvent-only blanks.
  • Dose range : 1–100 μM to establish IC50_{50} values .

Advanced Research Questions

Q. How can biotransformation processes be optimized to enhance the yield of 12α-Methoxygrandiflorenic acid?

  • Answer : Fungal biotransformation (e.g., Fusarium proliferatum) requires:

  • Substrate specificity : Use grandiflorenic acid as a precursor .
  • Optimized conditions : pH 6.5–7.0, 28–30°C, and agitation (150 rpm) for 72 hours .
  • Analytical monitoring : Track conversion rates via HPLC with UV detection (λ = 210 nm) .
    • Challenges : Enzyme stability and byproduct formation (e.g., over-oxidation) must be mitigated through immobilized fungal cultures .

Q. What mechanistic hypotheses explain the compound’s anti-inflammatory activity, and how can they be tested?

  • Answer : Proposed mechanisms include NF-κB pathway inhibition or COX-2 suppression. Experimental approaches:

  • Gene expression profiling : Use RT-qPCR to quantify NF-κB target genes (e.g., IL-6, IL-8) in treated vs. untreated cells .
  • Molecular docking : Simulate binding affinity to COX-2 active sites using software like AutoDock Vina .
  • Kinetic assays : Measure prostaglandin E2_2 (PGE2_2) levels via ELISA in LPS-induced macrophages .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies may arise from purity variations or assay conditions. Mitigation strategies:

Standardize compound purity : Require ≥95% purity (HPLC-validated) for biological testing .

Replicate assays : Use multiple cell lines and independent labs to confirm results .

Meta-analysis : Pool data from published studies to identify trends or confounding variables (e.g., solvent used) .

Q. What advanced analytical methods are recommended for studying metabolic stability and degradation pathways?

  • Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Degradation studies : Expose the compound to heat, light, and oxidative stress (H2_2O2_2) to identify degradation products .
  • Stability protocols : Store samples at -80°C in amber vials to prevent photodegradation .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters References
Extraction & IsolationColumn chromatography, NMRSolvent polarity, column packing density
Structural ConfirmationHRMS, X-ray crystallographyCrystallization solvent, resolution
Bioactivity ScreeningMTT assay, ELISACell line selection, incubation time
Biotransformation OptimizationHPLC monitoring, fungal immobilizationpH, temperature, substrate concentration

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